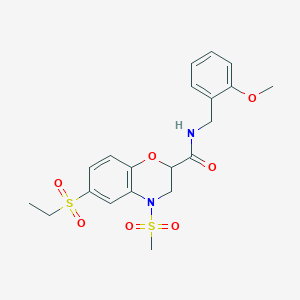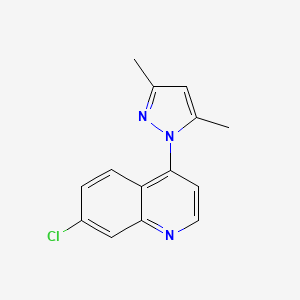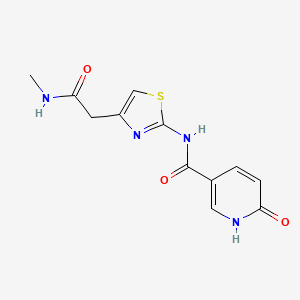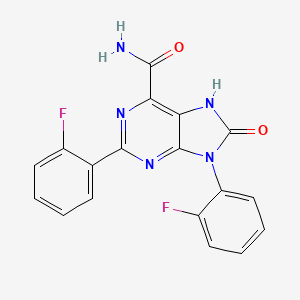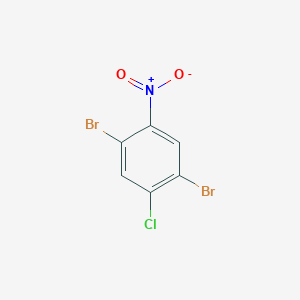
1,4-Dibromo-2-chloro-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2-chloro-5-nitrobenzene: is an organic compound with the molecular formula C6H2Br2ClNO2 and a molecular weight of 315.35 g/mol . It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one chlorine atom, and one nitro group. This compound is known for its use as an intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,4-Dibromo-2-chloro-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,4-dibromo-2-chlorobenzene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position . The reaction conditions typically involve maintaining the temperature below 50°C to prevent over-nitration.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions:
1,4-Dibromo-2-chloro-5-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions, such as halogenation or nitration, at the remaining positions on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Reducing agents like tin and hydrochloric acid or hydrogen gas with a palladium catalyst.
Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Aminated Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution or further electrophilic substitution reactions.
Applications De Recherche Scientifique
1,4-Dibromo-2-chloro-5-nitrobenzene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Material Science: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1,4-dibromo-2-chloro-5-nitrobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of electron-withdrawing groups (nitro and halogens) on the benzene ring. These substituents make the compound highly reactive in substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial enzymes in antimicrobial applications or interacting with cellular pathways in anticancer research .
Comparaison Avec Des Composés Similaires
- 1,4-Dibromo-2-chloro-5-fluorobenzene
- 1,4-Dibromo-2-chloro-5-methylbenzene
- 1,4-Dibromo-2-chloro-5-aminobenzene
Comparison:
1,4-Dibromo-2-chloro-5-nitrobenzene is unique due to the presence of both nitro and halogen substituents, which confer distinct reactivity patterns compared to its analogs. For example, the nitro group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to 1,4-dibromo-2-chloro-5-fluorobenzene or 1,4-dibromo-2-chloro-5-methylbenzene .
Propriétés
IUPAC Name |
1,4-dibromo-2-chloro-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANAAYIBGNVNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
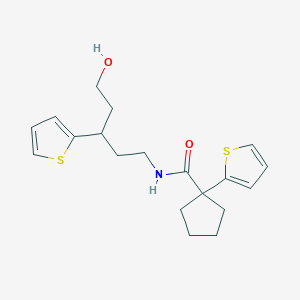
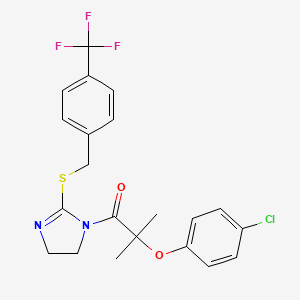
![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2558420.png)
![2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2558421.png)
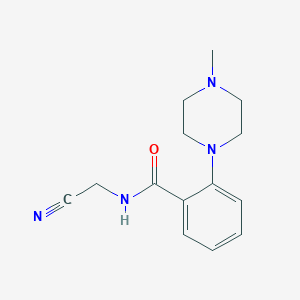
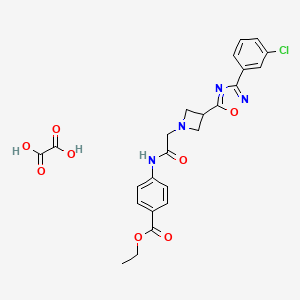
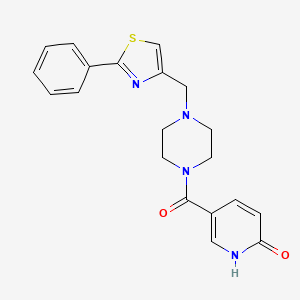
![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)

![(2E)-7-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)
